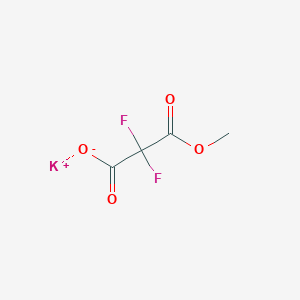

Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate

Description

Properties

IUPAC Name |

potassium;2,2-difluoro-3-methoxy-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O4.K/c1-10-3(9)4(5,6)2(7)8;/h1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNVESSVDCWNKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)[O-])(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Methodology

a. Starting Material Preparation

The precursor, 2,2-difluoro-3-methoxy-3-oxopropanoic acid, can be synthesized via multistep reactions involving fluorination and esterification techniques. Literature reports indicate that this acid can be prepared through fluorination of suitable keto acids followed by esterification, although specific protocols are often tailored based on the desired purity and scale.

b. Formation of the Potassium Salt

The key step involves neutralizing the acid with a potassium base:

2,2-difluoro-3-methoxy-3-oxopropanoic acid + K₂CO₃ or KOH → Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate + H₂O + CO₂ (if K₂CO₃ is used)

This reaction typically occurs in an aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) under mild heating conditions (around 50-80°C). The process ensures complete deprotonation of the carboxylic acid, forming the potassium salt.

c. Reaction Conditions and Optimization

- Solvent: Acetonitrile or DMF, chosen for its ability to solubilize both reactants and facilitate ion exchange.

- Temperature: Mild heating (~50-80°C) to promote complete reaction.

- Reaction Time: Usually 2-4 hours, monitored via TLC or NMR to confirm completion.

- Stoichiometry: Equimolar amounts of acid and potassium base are used, with slight excess of base to drive the reaction to completion.

Data Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2,2-Difluoro-3-methoxy-3-oxopropanoic acid |

| Potassium Base | KOH or K₂CO₃ |

| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) |

| Reaction Temperature | 50-80°C |

| Reaction Duration | 2-4 hours |

| Yield | Typically >85% based on acid consumption |

| Purification | Filtration and washing, or recrystallization if needed |

Research Findings and Applications

Recent studies highlight the utility of this salt in organic synthesis, particularly in decarboxylative aldol reactions, where it acts as a precursor to difluoroenolates. For example, a 2024 publication detailed a one-pot decarboxylative aldol reaction using this compound, emphasizing its stability and ease of handling compared to other fluorinated carboxylates.

Furthermore, the synthesis process benefits from the stability of the potassium salt, which is long-storable and chromatographically pure, facilitating its use in complex multi-step syntheses. The reaction conditions are optimized to minimize side reactions and maximize yield, making it an attractive reagent for medicinal chemistry and bioactive molecule development.

Summary of Key Research Findings

Chemical Reactions Analysis

Decarboxylative Aldol Reactions

Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate serves as a precursor for generating difluoroenolates via Krapcho decarboxylation. When treated with Yb(OTf)₃ and NaCl in acetonitrile at 100°C, the compound undergoes decarboxylation to form a reactive difluoroenolate intermediate. This intermediate participates in aldol reactions with aldehydes, yielding 2,2-difluoro-3-hydroxypropan-1-one derivatives in high yields (70–95%) .

Key Conditions and Outcomes

| Reaction Component | Details |

|---|---|

| Catalyst | Yb(OTf)₃ (1.5 equiv) |

| Additive | NaCl (1.5 equiv) |

| Solvent | CH₃CN |

| Temperature | 100°C |

| Yield Range | 70–95% |

Mechanistic Insights

-

Decarboxylation : Yb(OTf)₃ promotes cleavage of the C–COO⁻ bond, releasing CO₂ and generating a resonance-stabilized difluoroenolate.

-

Aldol Addition : The enolate attacks the carbonyl carbon of aldehydes, followed by protonation to form β-hydroxy ketones.

-

Retro-Aldol Suppression : Yb(OTf)₃ stabilizes the aldol product, minimizing retro-aldol decomposition .

Reactivity with Oxidizing Agents

The compound reacts with strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions. The methoxy and fluorine groups influence the oxidation pathway, leading to cleavage of the propanoate backbone and formation of trifluoroacetic acid derivatives.

Example Reaction

Key Observations

-

Fluorine atoms enhance electron withdrawal, accelerating oxidative degradation.

-

Reaction efficiency depends on solvent polarity and temperature.

Reduction Reactions

Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) reduces the ketone group to a secondary alcohol, yielding 2,2-difluoro-3-methoxy-3-hydroxypropanoate.

Reaction Scheme

Conditions

-

Solvent: Dry ether or THF

-

Temperature: 0°C to room temperature

-

Yield: ~65% (estimated from analogous β-ketoester reductions) .

Nucleophilic Substitution

The fluorine atoms at the α-position are susceptible to nucleophilic displacement. For example, reaction with sodium methoxide (NaOMe) replaces fluorine with methoxy groups, forming trimethoxy derivatives.

Selectivity Notes

-

Steric hindrance from the adjacent methoxy group limits substitution to mono- or di-fluoro replacement.

-

Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

Scientific Research Applications

Organic Synthesis

Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate is primarily utilized as a reagent in organic synthesis. It serves to introduce fluorine and methoxy groups into target molecules, which is crucial for developing new compounds with desirable properties. Its ability to facilitate substitution reactions makes it valuable in creating various derivatives that can be further explored for their chemical properties.

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound. Its structural features suggest possible interactions with biological systems, making it a candidate for drug development. The compound's fluorine atoms may enhance its bioactivity and stability, which are critical factors in medicinal chemistry.

The compound has shown potential biological activities, particularly in antimicrobial applications. Similar compounds have demonstrated significant antibacterial effects against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be further investigated for its antimicrobial properties.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials that exhibit unique properties due to the presence of fluorine and methoxy groups. Its applications extend to various sectors where enhanced chemical stability and reactivity are desired.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance:

Table 1: Antimicrobial Activity Comparison

| Compound Name | Minimum Inhibitory Concentration (MIC) (μg/mL) | Target Organisms |

|---|---|---|

| Potassium 2,2-difluoro... | TBD | TBD |

| Morpholino Thiophenes | 0.72 | Mycobacterium tuberculosis |

| Methanolic Extracts | 62.5 | Escherichia coli |

| 78.12 | Enterococcus faecalis |

This table illustrates the comparative antimicrobial efficacy of related compounds against various pathogens.

Mechanism of Action

The mechanism of action of Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various substrates, influencing the reactivity and stability of the compound . The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of potassium β-ketoester salts with variations in substituents. Key analogs include:

Key Observations :

Commercial and Physical Properties

- Availability: this compound is sold by CymitQuimica at €675.00/50 mg, indicating its niche research application . In contrast, phenyl-substituted analogs are more widely cited in synthetic procedures, implying greater commercial demand .

- Stability: The lack of hydroxy or aromatic groups in the target compound may enhance stability compared to analogs like ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate, where the hydroxy group could promote hydrolysis .

Biological Activity

Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate (C4H3F2KO4) is a chemical compound notable for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C4H3F2KO4

- Molecular Weight : 192.16 g/mol

- Structure : The compound features a propanoate backbone with two fluorine atoms and a methoxy group, enhancing its reactivity and stability compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The fluorine atoms can form strong bonds with substrates, influencing the compound's reactivity and stability. This property is crucial for its potential therapeutic applications, particularly in drug development.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds, suggesting that this compound may exhibit significant antibacterial effects. For instance, compounds with similar structural features have shown promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| Potassium 2,2-difluoro... | TBD | TBD |

| Morpholino Thiophenes | 0.72 | Mycobacterium tuberculosis |

| Methanolic Extracts | 62.5 | E. coli |

| 78.12 | E. faecalis |

Antineoplastic Activity

The compound's potential as an antineoplastic agent is also under investigation. Similar organofluorine compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .

Case Study: Anticancer Properties

In vitro studies on related compounds showed IC50 values indicating effective inhibition of proliferation in cancer cell lines such as Hela (IC50 = 226 μg/mL) and A549 (IC50 = 242.52 μg/mL) . Further research is needed to establish the specific efficacy of this compound in this context.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Preliminary data suggest that compounds with similar structures exhibit favorable solubility and metabolic stability, which are critical factors for oral bioavailability and therapeutic efficacy .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Solubility | >250 μM |

| Clearance (Mouse) | 19 mL·min−1·g−1 |

| Clearance (Human) | 3.5 mL·min−1·g−1 |

| CYP Inhibition | CYP2D6 (5), CYP2C9 (5.1), CYP1A2 (<5), CYP2C19 (5.9) |

Q & A

Q. What are the optimal synthetic routes for Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of 2,2-difluoro-3-methoxy-3-oxopropanoic acid followed by neutralization with potassium hydroxide. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of fluorinated intermediates.

- Temperature control : Maintain 0–5°C during acid activation to minimize side reactions like decarboxylation.

- Catalysts : Use carbodiimides (e.g., DCC) for efficient coupling in esterification steps.

Design of Experiments (DOE) can systematically evaluate factors like molar ratios and reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming fluorine substitution patterns (δ -110 to -130 ppm for CF₂ groups) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M-K]⁻ at m/z 197.0) and fragmentation patterns.

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the challenges in purifying this compound, and what techniques are recommended?

- Methodological Answer :

- Challenge : High hydrophilicity due to the potassium ion complicates crystallization.

- Solutions :

- Use reverse-phase chromatography with C18 columns and aqueous/organic gradients.

- Recrystallization from ethanol/water mixtures (1:3 v/v) at low temperatures (-20°C).

Similar fluorinated carboxylates require inert atmospheres to prevent hydrolysis during purification .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The CF₂ group stabilizes the adjacent carbonyl via inductive effects, reducing electrophilicity. This impacts:

- Nucleophilic acyl substitution : Slower kinetics compared to non-fluorinated analogs.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify charge distribution and activation barriers.

Comparative studies with non-fluorinated propanoates (e.g., 3-methoxy-3-oxopropanoate) highlight these differences .

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR) be resolved?

- Methodological Answer :

- Iterative analysis : Repeat experiments under controlled conditions (dry solvents, inert gas) to exclude moisture/air artifacts.

- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals or detect rotameric forms.

- X-ray crystallography : Resolves ambiguities in solid-state structure, particularly for potassium coordination geometry.

Contradiction analysis frameworks from qualitative research emphasize triangulating multiple data sources .

Q. What role does this compound play in enzyme inhibition studies?

- Methodological Answer :

- Mechanistic probes : The fluorinated backbone mimics natural carboxylate substrates, competitively inhibiting enzymes like decarboxylases.

- Assay design : Measure IC₅₀ values via fluorometric assays (e.g., NADH depletion in dehydrogenase systems).

- Molecular docking : Simulations (AutoDock Vina) predict binding affinities to active sites.

Related esters (e.g., ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate) show utility in metabolic pathway studies .

Q. Can computational models predict the compound’s behavior in catalytic cycles?

- Methodological Answer :

- DFT/MD simulations : Model interaction with transition-metal catalysts (e.g., Pd or Ru complexes) to predict regioselectivity in cross-coupling reactions.

- Solvent effects : Use implicit solvent models (e.g., SMD) to assess solvation energies and transition states.

Studies on perfluorinated analogs (e.g., potassium perfluorooctanesulfonate) validate computational approaches for fluorocarbon reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.